molecular formula C6H5BrN2O2 B040283 2-Amino-5-bromonicotinic acid CAS No. 52833-94-0

2-Amino-5-bromonicotinic acid

Cat. No. B040283
Key on ui cas rn: 52833-94-0
M. Wt: 217.02 g/mol
InChI Key: IEPDTLRHISNBLB-UHFFFAOYSA-N
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Patent
US07906648B2

Procedure details

25.00 g (0.181 mol) of 2-aminonicotinic acid were dispersed in 100 ml of glacial acetic acid. To this suspension was added a solution of 12.0 ml (0.23 mol) of bromine in 50 ml of glacial acetic acid. The mixture was stirred at room temperature for 20 hours. The precipitate formal was filtered off and washed with 100 ml of glacial acetic acid in several portions until the filtrate remained colorless. The crude was dried by suction and crystallized from boiling methanol to afford 38.63 g (0.178 mol, 98% yield) of 2-amino-5-bromonicotinic acid as slightly greenish to off-white crystalline needles. 1H-NMR (d6-DMSO) δ: 8.45 [1H]d, 8.34 [1H] d; MS: m/z 217 [MH+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:11]Br>C(O)(=O)C>[NH2:1][C:2]1[N:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate formal was filtered off
WASH
Type
WASH
Details
washed with 100 ml of glacial acetic acid in several portions until the filtrate
CUSTOM
Type
CUSTOM
Details
The crude was dried by suction
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.178 mol
AMOUNT: MASS 38.63 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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